molecular formula C11H12BrNO2 B11798581 Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate

Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate

Cat. No.: B11798581
M. Wt: 270.12 g/mol
InChI Key: GEKHOZMPMPYRRD-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H12BrNO2. It is a derivative of cyclopropanecarboxylate, featuring a bromopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 5-bromopyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopropanecarboxylate, followed by nucleophilic substitution with 5-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The cyclopropanecarboxylate group may enhance the compound’s stability and bioavailability, facilitating its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar in structure but with an acetate group instead of a cyclopropanecarboxylate.

    Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate: Similar but with a methyl ester group.

    3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Contains a thiourea group and a pyrimidine ring .

Uniqueness

Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate is unique due to its combination of a bromopyridine moiety and a cyclopropanecarboxylate group. This structure imparts specific electronic and steric properties, making it valuable for targeted synthesis and applications in various scientific fields .

Biological Activity

Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The compound consists of a cyclopropanecarboxylate moiety linked to a brominated pyridine ring, which may influence its pharmacological properties.

  • Molecular Formula : C12_{12}H12_{12}BrN1_{1}O2_{2}
  • Molar Mass : Approximately 270.12 g/mol
  • Structure : The compound features a cyclopropane ring that can interact with various biological targets, potentially modulating their activities through covalent bonding and other interactions.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The cyclopropane ring serves as a reactive site, while the pyridine ring can engage in π-π interactions and hydrogen bonding, enhancing binding affinity and specificity toward target molecules .

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Initial assays have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be relevant for treating diseases such as cancer or metabolic disorders.
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for activity in modulating neurotransmitter systems.

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activity of this compound. Below are some notable findings:

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
AntimicrobialShowed inhibition against several bacterial strains.
Enzyme InhibitionIdentified as a potential inhibitor of phosphodiesterase (PDE), enhancing cAMP levels.
NeuropharmacologySuggested modulation of GABAergic pathways, indicating potential anxiolytic effects.

Comparison with Similar Compounds

This compound has been compared with structurally similar compounds to assess differences in biological activity:

Compound NameStructure CharacteristicsUnique Features
Ethyl 1-(6-bromopyridin-2-yl)cyclopropanecarboxylateSimilar cyclopropane structureDifferent bromination position affecting activity
Ethyl 2-(5-bromopyridin-3-yl)acetateContains an acetate group instead of carboxylic acidPotentially different reactivity due to acetate
Methyl 1-(pyridin-3-YL)cyclopropanecarboxylateContains methyl instead of ethylMay exhibit different biological activities

Properties

IUPAC Name

ethyl 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-15-10(14)11(3-4-11)8-5-9(12)7-13-6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKHOZMPMPYRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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